Dodecanenitrile

Description

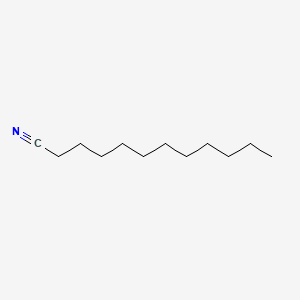

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCUURYYWGCLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022188 | |

| Record name | n-Undecyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-25-4 | |

| Record name | Dodecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Undecyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL45I6761P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecanenitrile CAS number 2437-25-4

An In-depth Technical Guide to Dodecanenitrile (CAS No. 2437-25-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2437-25-4), also known as Lauronitrile. It is a linear aliphatic nitrile with a 12-carbon chain, presenting as a colorless to pale yellow liquid.[1] This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key chemical reactions. Emphasis is placed on its applications as a versatile chemical intermediate in the production of pharmaceuticals and agrochemicals, and its use in the fragrance industry.[1][2] For researchers and drug development professionals, this guide includes detailed experimental protocols for synthesis and analysis, discusses the role of the nitrile functional group as a pharmacophore, and illustrates key processes and reaction mechanisms with diagrams.

Introduction

This compound, with the chemical formula C₁₂H₂₃N, is a long-chain fatty nitrile.[1][2] It is widely recognized by synonyms such as Lauronitrile, Undecyl cyanide, 1-Cyanoundecane, and Lauric acid nitrile.[3][4][5][6] Its utility stems from the reactivity of the terminal nitrile group, which serves as a precursor for synthesizing fatty amines, amides, and other specialty chemicals.[2] In the context of drug development, the nitrile moiety is a significant functional group found in over 60 approved small-molecule drugs, where it can enhance binding affinity, improve pharmacokinetic profiles, or act as a covalent warhead for targeted inhibition.[7][8] This guide consolidates technical data to support its application in research and industrial settings.

Physicochemical and Spectroscopic Properties

This compound is insoluble in water but soluble in organic solvents like ethanol and ether.[1][9][10] It is characterized as a clear liquid with an odor profile described as citrus, fatty, waxy, and green.[2][11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2437-25-4 | [1][3][4][12] |

| Molecular Formula | C₁₂H₂₃N | [1][4][5][12] |

| Molecular Weight | 181.32 g/mol | [1][3][11][12] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][9][13] |

| Melting Point | 4 °C | [9][10] |

| Boiling Point | 198 °C @ 100 mmHg; ~252 °C @ 760 mmHg | [9][10][12][13] |

| Density | 0.827 g/mL at 25 °C | [9][10][12][13] |

| Refractive Index (n²⁰/D) | 1.436 | [9][12][13] |

| Flash Point | >110 °C (>230 °F); 113 °C (closed cup) | [9][10][12] |

| Vapor Pressure | 13.332 hPa @ 140.47 °C | [9][10] |

| LogP (Octanol/Water) | 4.7 |[3][11] |

Table 2: Solubility Data

| Solvent | Solubility @ 25°C (g/L) | Source(s) |

|---|---|---|

| Water | 0.04 (Insoluble) | [11] |

| Ethanol | 2196.09 | [11] |

| Methanol | 1861.97 | [11] |

| Isopropanol | 2319.28 |[11] |

Table 3: Spectroscopic Data Summary

| Technique | Description of Expected Signals | Source(s) |

|---|---|---|

| IR Spectroscopy | A characteristic sharp peak for the C≡N (nitrile) stretch is expected around 2240-2260 cm⁻¹. C-H stretching peaks from the alkyl chain will appear just below 3000 cm⁻¹. | [3] |

| ¹H NMR Spectroscopy | A triplet corresponding to the terminal methyl (CH₃) group at ~0.88 ppm. A complex multiplet for the internal methylene (CH₂) groups between ~1.2-1.7 ppm. A triplet for the methylene group adjacent to the nitrile (-CH₂CN) shifted downfield to ~2.3 ppm. | [2][3] |

| ¹³C NMR Spectroscopy | The nitrile carbon (C≡N) signal is expected to appear significantly downfield around 119-121 ppm. Multiple signals for the alkyl chain carbons are expected between ~14-32 ppm. | [3][14] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z 181. Subsequent fragmentation would involve the loss of alkyl fragments. |[3][4] |

Synthesis and Manufacturing

This compound can be synthesized through several established routes. Industrially, a common method involves the high-temperature, catalytic reaction of lauric acid with ammonia.[15] Classic laboratory syntheses include the nucleophilic substitution of an undecyl halide with a cyanide salt or the dehydration of dodecanamide.[2][9]

Experimental Protocol 3.1: Synthesis from Lauric Acid via Catalytic Ammoniation

This protocol is adapted from a patented industrial process for the one-step synthesis of high-purity this compound.[15]

-

Materials: Lauric acid, metal salt catalyst (e.g., containing zinc and molybdenum), ammonia gas, nitrogen gas.[15]

-

Equipment: High-pressure ammoniation reactor with heating, stirring, and gas inlet/outlet capabilities.

-

Procedure:

-

Charge the ammoniation reactor with lauric acid and 0.1-1.0% by mass of the catalyst.[15]

-

Seal the reactor and purge with nitrogen gas.

-

Heat the mixture to 160-200 °C to melt the lauric acid.[15]

-

Introduce a continuous flow of ammonia gas (e.g., 20-100 L/min).[15]

-

Gradually increase the temperature and pressure according to a time-programmed schedule. An example schedule involves an initial phase at 160-220 °C and 1-2 kg/cm ² for 1-2 hours, followed by a second phase at 260-280 °C and 2-4 kg/cm ² for 2-4 hours.[15]

-

During the reaction, water is formed as a byproduct and removed.

-

After 3-6 hours of total reaction time, cool the reactor, vent the pressure, and collect the crude this compound product.[15]

-

The product can be purified by distillation.

-

Experimental Protocol 3.2: Synthesis from 1-Bromoundecane via Nucleophilic Substitution

This is a standard laboratory procedure for nitrile synthesis.

-

Materials: 1-Bromoundecane, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).

-

Equipment: Round-bottom flask, magnetic stirrer, heating mantle, condenser, separation funnel.

-

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in DMSO. Caution: Cyanides are highly toxic.

-

Add 1-bromoundecane to the solution.

-

Heat the reaction mixture with stirring to approximately 80-100 °C for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

-

Chemical Reactivity and Applications

The nitrile group is a versatile functional group that can be converted into other important moieties, making this compound a valuable intermediate.[2][16] Key transformations include hydrolysis to dodecanoic acid, reduction to dodecylamine, and reaction with Grignard reagents to form ketones.[16] Its primary applications are as an intermediate for surfactants and corrosion inhibitors and as a fragrance component in consumer products.[1][2][10]

Relevance in Drug Development

While this compound itself is not a pharmaceutical, the nitrile functional group is critical in drug design.[8] It can serve as a bioisostere for other functional groups, participate in hydrogen bonding, and fine-tune the electronic properties of a molecule.[17] Notably, α,β-unsaturated nitriles or nitriles in specific electronic environments can act as "warheads" for covalent inhibitors.[7][8] They function as electrophiles that can be attacked by nucleophilic residues, such as the thiol group of cysteine, in an enzyme's active site, leading to irreversible inhibition. This strategy has been successfully employed in drugs targeting proteases.[17]

Analytical Methods

Gas chromatography is a primary method for assessing the purity of this compound and monitoring reaction progress.

Experimental Protocol 5.1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This general protocol is based on parameters reported in the NIST Chemistry WebBook.[4][6]

-

Equipment: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: Capillary column, such as a DB-5 (or equivalent non-polar phase), 30 m length, 0.25-0.26 mm internal diameter, 0.25 µm film thickness.[4][6]

-

Injection: Split/splitless injector at ~250 °C.

-

Oven Program: Initial temperature of 50 °C held for 4 minutes, then ramp at 6 °C/min to 300 °C, and hold for 20 minutes.[4][6]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the this compound peak by its retention time and characteristic mass spectrum. Purity is determined by the relative peak area percentage.

Safety and Handling

This compound poses moderate health and environmental hazards. It is crucial to handle this chemical with appropriate safety precautions.

Table 4: GHS Hazard and Safety Information

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard Pictograms | GHS07, GHS09 | Warning, Environmental Hazard | [3][12] |

| Signal Word | Warning | [3][12] | |

| Hazard Statements | H315 | Causes skin irritation. | [3][12] |

| H410 | Very toxic to aquatic life with long lasting effects. | [3][12] | |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [18] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [3] |

| P273 | Avoid release to the environment. | [3][12] | |

| P280 | Wear protective gloves/protective clothing/eye protection. | [3][12][18] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [3] |

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[3] |

-

Toxicity: The oral LD50 in rats is reported as 500 mg/kg.[19] It is considered moderately toxic by ingestion.[2] Upon metabolic hydrolysis, it can potentially release hydrogen cyanide.[2]

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.[18] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][18]

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight.[2] Keep the container tightly closed.[2][9] Store below +30°C.[9][13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, prevent release into the environment.[3]

Conclusion

This compound (CAS 2437-25-4) is a significant chemical compound with well-defined properties and broad utility. For chemists and material scientists, it serves as a key intermediate for producing a range of oleochemicals. For researchers in pharmacology and drug development, the chemistry of its nitrile functional group provides a basis for understanding the mechanisms of various therapeutic agents. Proper adherence to established synthesis protocols and safety guidelines is essential for its effective and safe application in both laboratory and industrial contexts.

References

- 1. CAS 2437-25-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C12H23N | CID 17092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 2437-25-4 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. scent.vn [scent.vn]

- 12. Laurinsäurenitril 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | 2437-25-4 [chemicalbook.com]

- 14. This compound(2437-25-4) 13C NMR spectrum [chemicalbook.com]

- 15. CN107382772B - Process for synthesizing high-purity dodecanitrile by pressure catalysis - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. angenechemical.com [angenechemical.com]

- 19. dodecane nitrile, 2437-25-4 [thegoodscentscompany.com]

Synthesis of Dodecanenitrile from Lauric Acid: A Technical Guide

Affiliation: Google Research

Abstract

Dodecanenitrile, also known as lauronitrile, is a valuable chemical intermediate with applications in the pharmaceutical, agrochemical, and surfactant industries. This technical guide provides an in-depth overview of the synthesis of this compound from lauric acid, a readily available fatty acid. The primary focus is on the direct, one-step catalytic conversion of lauric acid in the presence of ammonia. This document details the experimental protocols for this process, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction

The conversion of carboxylic acids to nitriles is a fundamental transformation in organic chemistry. This compound, a twelve-carbon aliphatic nitrile, is a key building block in the synthesis of various organic compounds.[1][2] Traditional methods for nitrile synthesis often involve multiple steps, harsh reagents, or the use of toxic cyanide salts. The direct synthesis from lauric acid offers a more streamlined and potentially greener alternative.

This guide focuses on a one-step, pressurized catalytic process that combines amidation and dehydration in a single reactor. This method, detailed in recent patent literature, utilizes a mixed metal salt catalyst to achieve high purity this compound from lauric acid and ammonia.[3]

Reaction Pathway and Mechanism

The overall transformation of lauric acid to this compound involves two key stages that are facilitated in a one-pot reaction:

-

Amidation: Lauric acid first reacts with ammonia to form an ammonium laurate salt, which upon heating, dehydrates to form lauramide.

-

Dehydration: The intermediate lauramide is then catalytically dehydrated to yield this compound.

The use of a catalyst is crucial for driving the dehydration of the amide at temperatures that minimize side reactions.

Experimental Protocols

The following experimental protocols are based on the one-step pressure catalysis method.[3]

Materials and Equipment

-

Reactants: Lauric acid (≥98% purity), Anhydrous ammonia

-

Catalyst: A mixture of zinc and molybdenum metal salts (e.g., sulfates or phosphates) with a molar ratio of 1:1 to 1:3.

-

Equipment: High-pressure ammoniation reactor equipped with heating, stirring, and gas inlet/outlet ports, Gas chromatograph (for purity analysis).

General Experimental Procedure

-

The ammoniation reactor is charged with lauric acid and the catalyst.

-

The reactor is sealed and heated to melt the lauric acid (typically between 160-200°C).

-

Once the lauric acid is molten, a continuous flow of anhydrous ammonia is introduced into the reactor.

-

The reaction temperature and pressure are then ramped up according to a predefined program and maintained for a specific duration.

-

After the reaction is complete, the reactor is cooled, and the crude product is collected.

-

The purity of the resulting this compound is determined by gas chromatography.

Quantitative Data and Reaction Parameters

The following table summarizes the quantitative data from various experimental runs for the one-step synthesis of this compound from lauric acid.[3] The purity of the product in all cases was reported as "high" and was determined by gas chromatography.

| Parameter | Example 1 | Example 2 | Example 3 |

| Lauric Acid (kg) | 1 | 1 | 1 |

| Catalyst Loading (% w/w) | 1 | 0.5 | 0.5 |

| Initial Temperature (°C) | 170 | 170 | 170 |

| Ammonia Flow Rate (L/min) | ~35 | ~35 | ~40 |

| Phase 1 Temperature (°C) | 180-190 | 170-180 | 180-190 |

| Phase 1 Pressure ( kg/cm ²) | 1 | 2 | 1 |

| Phase 1 Duration (h) | 1 | 1.5 | 1.5 |

| Phase 2 Temperature (°C) | 270-280 | 270-280 | 270-280 |

| Phase 2 Pressure ( kg/cm ²) | 2 | 2 | 1.5 |

| Phase 2 Duration (h) | 2.5 | 3 | 2.5 |

| Total Reaction Time (h) | 3.5 | 4.5 | 4.5 |

| Product Purity | High | High | High |

Safety Considerations

The synthesis of this compound involves the use of high pressure, high temperatures, and anhydrous ammonia, which is a corrosive and toxic gas. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The high-pressure reactor should be operated by trained personnel, and all safety protocols for high-pressure reactions must be strictly followed.

Conclusion

The one-step catalytic synthesis of this compound from lauric acid presents an efficient and direct route to this important chemical intermediate. The use of a zinc-molybdenum catalyst allows for the reaction to proceed with high purity. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals to replicate and potentially optimize this synthesis. Further studies could focus on catalyst recovery and reuse, as well as a more detailed analysis of byproducts to further refine the process for industrial-scale production.

References

A Comprehensive Technical Guide to the Solubility of Dodecanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanenitrile, also known as lauronitrile or 1-cyanoundecane, is a long-chain aliphatic nitrile with the chemical formula C₁₂H₂₃N. It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] A fundamental understanding of its solubility characteristics in different organic solvents is crucial for its effective use in chemical synthesis, purification, and formulation development. This technical guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound possesses a long, nonpolar twelve-carbon alkyl chain and a polar nitrile (-C≡N) group.[1] This amphiphilic nature dictates its solubility behavior in various organic solvents. While the long alkyl chain favors solubility in nonpolar solvents, the polar nitrile group can interact with polar solvent molecules.

Solubility of this compound in Common Organic Solvents

Based on available data, this compound is generally characterized by its miscibility with a range of common organic solvents and its insolubility in water.[1][2][3][4][5][6][7][8] Precise quantitative solubility data at various temperatures is not extensively documented in publicly available literature. However, the qualitative solubility across several organic solvents is summarized in the table below. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

| Solvent | Polarity | Solubility of this compound |

| Alcohols | ||

| Methanol | Polar Protic | Soluble/Miscible |

| Ethanol | Polar Protic | Soluble/Miscible[1][2] |

| Ketones | ||

| Acetone | Polar Aprotic | Soluble/Miscible |

| Ethers | ||

| Diethyl Ether | Nonpolar | Soluble/Miscible[1][2] |

| Halogenated Solvents | ||

| Chloroform | Polar Aprotic | Soluble/Miscible[1] |

| Aromatic Hydrocarbons | ||

| Toluene | Nonpolar | Soluble/Miscible |

| Alkanes | ||

| n-Hexane | Nonpolar | Soluble/Miscible |

| Esters | ||

| Ethyl Acetate | Polar Aprotic | Soluble/Miscible |

| Water | Polar Protic | Insoluble[1][2][3][4][5][6][7][8] |

Note: The term "soluble/miscible" is used to reflect the general descriptions found in the literature. For a liquid solute like this compound, high solubility is often practically observed as miscibility.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials

-

Pipettes and syringes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Centrifuge (optional)

-

Syringe filters (if necessary)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Prepare several such samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This may take several hours to a day. It is advisable to measure the concentration at different time points (e.g., 12, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the phases to separate. If necessary, centrifugation can be used to accelerate the separation of any fine droplets.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the solvent phase (the saturated solution) without disturbing the undissolved this compound phase. A syringe with a needle is often suitable for this.

-

If the solution is not perfectly clear, it may be necessary to filter it through a syringe filter that is compatible with the solvent.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a calibrated analytical instrument (e.g., GC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or as a weight percentage.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Experimental workflow for determining this compound solubility.

Conclusion

This compound exhibits broad solubility in a variety of common organic solvents, a characteristic driven by its long alkyl chain. It is, however, insoluble in water. While precise quantitative data is sparse in the literature, the provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in specific solvents of interest. The accompanying workflow diagram visually outlines the key steps in this process, providing a clear and logical guide for laboratory execution. This information is foundational for the effective application of this compound in research, development, and industrial processes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2437-25-4: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 2437-25-4 [chemicalbook.com]

- 5. This compound CAS#: 2437-25-4 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. DODECANE NITRILE [ventos.com]

- 8. This compound CAS#: 2437-25-4 [amp.chemicalbook.com]

Spectroscopic Profile of 1-Cyanoundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-cyanoundecane (also known as lauronitrile), a long-chain aliphatic nitrile. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and chemical industries. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 1-cyanoundecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-Cyanoundecane (CDCl₃, 90 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.33 | Triplet | 2H | -CH₂-CN (C2) |

| 1.67 | Quintet | 2H | -CH₂-CH₂CN (C3) |

| 1.45 | Multiplet | 2H | -CH₂- (C4) |

| 1.27 | Multiplet | 14H | -(CH₂)₇- (C5-C11) |

| 0.88 | Triplet | 3H | -CH₃ (C12) |

Table 2: ¹³C NMR Spectroscopic Data for 1-Cyanoundecane (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 119.8 | -CN (C1) |

| 31.9 | -CH₂- (C11) |

| 29.6 | -CH₂- (C6, C7, C8, C9) |

| 29.3 | -CH₂- (C5) |

| 29.1 | -CH₂- (C10) |

| 28.7 | -CH₂- (C4) |

| 25.3 | -CH₂- (C3) |

| 22.7 | -CH₂- (C2) |

| 17.1 | -CH₂-CN (C2) |

| 14.1 | -CH₃ (C12) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Cyanoundecane (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (alkane) |

| 2855 | Strong | C-H stretch (alkane) |

| 2247 | Medium | C≡N stretch (nitrile) |

| 1466 | Medium | C-H bend (methylene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Cyanoundecane (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 181 | 5 | [M]⁺ (Molecular Ion) |

| 138 | 20 | [M - C₃H₇]⁺ |

| 124 | 25 | [M - C₄H₉]⁺ |

| 110 | 35 | [M - C₅H₁₁]⁺ |

| 97 | 60 | [C₇H₁₃]⁺ |

| 83 | 85 | [C₆H₁₁]⁺ |

| 69 | 95 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Data Acquisition on a Bruker Spectrometer

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-cyanoundecane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve homogeneity. For ¹³C NMR, a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

-

-

¹H NMR Acquisition Parameters:

-

Set the number of scans (NS) to 16.

-

Set the relaxation delay (D1) to 1 second.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition Parameters:

-

Set the number of scans (NS) to 1024 or more to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to 2 seconds.

-

Acquire the FID with broadband proton decoupling.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Analysis of a Liquid Sample using an Attenuated Total Reflectance (ATR) Accessory

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Install a clean ATR accessory with a diamond or zinc selenide crystal.

-

-

Background Spectrum:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of neat 1-cyanoundecane onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Standard Operating Procedure

-

Sample Preparation: Prepare a dilute solution of 1-cyanoundecane (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC-MS Instrument Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to 1-cyanoundecane in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern to confirm the structure and identify characteristic fragment ions.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-cyanoundecane.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Thermochemical Properties of Dodecanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of dodecanenitrile (also known as lauronitrile or 1-cyanoundecane). The information is curated for researchers, scientists, and professionals in drug development who require accurate thermochemical data for process design, safety analysis, and computational modeling. This document summarizes available data, details experimental methodologies for thermochemical measurements, and presents key reaction pathways involving this compound.

Core Thermochemical and Physical Properties

This compound is a long-chain aliphatic nitrile with the chemical formula C₁₂H₂₃N. Understanding its thermochemical properties is crucial for a variety of applications, from its synthesis and purification to its use as a solvent or intermediate in chemical reactions.

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₂₃N | - |

| Molar Mass | 181.32 g/mol | - |

| Melting Point | 4 °C | [1] |

| Boiling Point | 198 °C at 100 mmHg | [2] |

| Density | 0.827 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

Table 2: Thermochemical Properties of this compound

| Property | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (liquid, 298.15 K), ΔHf°(l) | Estimated: -250 ± 15 | Based on homologous series data |

| Standard Enthalpy of Combustion (liquid, 298.15 K), ΔHc°(l) | Estimated: -7800 ± 50 | Based on homologous series data |

| Enthalpy of Vaporization (at 298.15 K), ΔHvap | 66.4 ± 2.0 | Calculated from Antoine Equation |

| Liquid Heat Capacity (Cp,l) | Estimated: 380 ± 20 J/(mol·K) | Based on homologous series data |

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and analytical techniques. Below are detailed methodologies for the key experiments relevant to the data presented.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion (ΔHc°) is determined using a bomb calorimeter. From this, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A cotton fuse is placed in contact with the sample.

-

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for the heat of combustion of the fuse, the formation of nitric acid from residual nitrogen in the bomb, and for converting the data to standard state conditions (298.15 K and 1 atm).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)) and the balanced chemical equation for the combustion of this compound:

C₁₂H₂₃N(l) + 17.75 O₂(g) → 12 CO₂(g) + 11.5 H₂O(l) + 0.5 N₂(g)

ΔHf°(C₁₂H₂₃N, l) = 12 * ΔHf°(CO₂, g) + 11.5 * ΔHf°(H₂O, l) - ΔHc°(C₁₂H₂₃N, l)

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. The vapor pressure data for this compound can be accurately calculated using the Antoine equation, for which the parameters are available from the NIST WebBook.

Methodology:

-

Vapor Pressure Data: The vapor pressure of this compound at various temperatures is calculated using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in bar, T is the temperature in Kelvin, and A, B, and C are the Antoine constants for this compound. For this compound, the NIST WebBook provides the following parameters: A = 4.20619, B = 1859.98, and C = -106.456 for the temperature range of 440.90 K to 555.30 K.

-

Clausius-Clapeyron Equation: The enthalpy of vaporization is related to the vapor pressure and temperature by the Clausius-Clapeyron equation:

ln(P₂/P₁) = - (ΔHvap / R) * (1/T₂ - 1/T₁)

where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively, and R is the ideal gas constant (8.314 J/(mol·K)).

-

Calculation: By plotting ln(P) versus 1/T, a straight line is obtained with a slope equal to -ΔHvap/R. From this slope, the enthalpy of vaporization can be calculated.

Measurement of Liquid Heat Capacity

The liquid heat capacity (Cp,l) is measured using a differential scanning calorimeter (DSC).

Experimental Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

Data Analysis: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. This differential heat flow is directly proportional to the heat capacity of the sample. The heat capacity is calculated by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.

Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key chemical transformations involving this compound.

Synthesis of this compound from Lauric Acid

This compound can be synthesized from lauric acid (dodecanoic acid) via a two-step process involving the formation of an amide intermediate followed by dehydration.

Caption: Synthesis pathway of this compound from Lauric Acid.

Hydrolysis of this compound

This compound can be hydrolyzed back to lauric acid, typically under acidic or basic conditions. This reaction proceeds through an amide intermediate.

References

The Biological Activity of Long-Chain Nitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological activities of long-chain nitriles, a class of organic compounds characterized by a cyano (-C≡N) functional group attached to a lengthy alkyl or aryl chain. The unique physicochemical properties of the nitrile group make these compounds valuable in medicinal chemistry, influencing their interactions with biological targets, pharmacokinetic profiles, and therapeutic potential.[1][2][3] This document details their mechanisms of action, summarizes key quantitative data, outlines experimental protocols for activity assessment, and provides visual representations of relevant pathways and workflows.

Introduction to Long-Chain Nitriles

Nitriles, or cyanides, are organic compounds that contain the -C≡N functional group.[4] The nitrile group is linear, highly polar, and can act as a hydrogen bond acceptor.[5][6] Its small size, about one-eighth the volume of a methyl group, allows it to fit into sterically congested active sites of proteins.[1][5] In drug design, the nitrile moiety is often used as a bioisostere for carbonyl, hydroxyl, or halogen groups.[1][2][5] The incorporation of a nitrile group into a molecule can significantly enhance its binding affinity to a target, improve its pharmacokinetic profile, and increase its metabolic stability.[1][2][3]

Long-chain nitriles, specifically, are being investigated for a range of biological activities, including antimicrobial, anticancer, and cardiovascular effects.[1][7] Their lipophilicity, conferred by the long chain, can influence their ability to cross cell membranes and interact with intracellular targets.

Mechanisms of Biological Activity

The biological effects of long-chain nitriles are dictated by the interactions of the cyano group with macromolecular targets, primarily proteins. These interactions can be non-covalent or, in some cases, covalent.

Non-Covalent Interactions

The nitrile group can engage in several types of non-covalent interactions that are crucial for ligand-receptor binding:

-

Hydrogen Bonding: The nitrogen atom of the nitrile group has a lone pair of electrons and is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors from amino acid side chains (like serine or arginine) or the protein backbone.[5][6] Water molecules can also act as a bridge, facilitating hydrogen bonding between the nitrile and the target protein.[1]

-

Polar and Dipole Interactions: The significant dipole moment of the C≡N bond allows for strong polar and dipole-dipole interactions with amino acid residues and metal ions within a binding pocket.[5] This property allows the nitrile to serve as a surrogate for hydroxyl or carboxyl groups.[5]

-

π-π Stacking: When attached to an aromatic ring, the electron-withdrawing nature of the nitrile group can alter the electronic density of the ring, potentially leading to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[1][5]

Caption: Figure 1. Non-Covalent Interactions of the Nitrile Group.

Covalent Interactions

While less common, the electrophilic carbon atom of the nitrile group can act as a "warhead," reacting with nucleophilic residues (like cysteine or serine) in an enzyme's active site to form a reversible or irreversible covalent bond.[5][6] This mechanism is exploited in the design of certain enzyme inhibitors, such as those for cysteine proteases and dipeptidyl peptidase IV (DPP IV).[5][6] The reactivity of the nitrile can be tuned by neighboring substituents.[6]

Signaling Pathway Modulation

Nitrile-containing compounds, including long-chain variants, have been developed as inhibitors of various enzymes, particularly kinases, which are key components of cellular signaling pathways.[5] For example, some kinase inhibitors utilize a nitrile group to form a key hydrogen bond with a threonine residue in the enzyme's hinge region, a common motif for this class of drugs.[5] By inhibiting kinases, these compounds can disrupt downstream signaling cascades involved in cell proliferation, survival, and differentiation, such as the PI3K-AKT-mTOR and Raf-MEK-ERK pathways.[1]

Caption: Figure 2. Kinase Inhibition by a Nitrile-Containing Compound.

Pharmacokinetics and Metabolic Profile

The inclusion of a nitrile group can significantly improve the pharmacokinetic properties of a drug candidate.[1][3][6]

-

Solubility and Bioavailability: Nitriles generally have a lower logP value, which indicates enhanced aqueous solubility.[1] This can lead to improved systemic exposure and oral bioavailability.[1]

-

Metabolic Stability: The nitrile group is metabolically robust and is often not modified as it passes through the body.[1][5][6] This stability can block metabolically weak sites in a molecule, increasing the drug's half-life.[2]

-

Toxicity: In most cases, the nitrile group is considered non-toxic and is eliminated from the body unchanged.[1][6] The release of toxic cyanide metabolites is a rare event, typically occurring only when the carbon atom adjacent to the nitrile is susceptible to oxidation.[1][5] The toxicity of nitriles can be structure-dependent; for instance, unsaturated aliphatic nitriles may exhibit toxicity through mechanisms other than cyanide release.[8] Studies have shown that the acute toxicity of some nitriles is related to the in vivo liberation of cyanide ions.[9]

Quantitative Data on Biological Activity

The biological activity of long-chain nitriles varies widely depending on their specific chemical structure. The following tables summarize representative quantitative data from the literature.

Table 1: Cytotoxicity of Nitrile Compounds Against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 6-methylthiohexylnitrile (6-MTH-CN) | HepG2 (Human Liver Cancer) | Cytotoxicity Assay | 8.15 mM | [10] |

| Benzyl-isothiocyanate (for comparison) | HepG2 (Human Liver Cancer) | Cytotoxicity Assay | 15.75 µM | [10] |

| Various Synthesized Nitriles | MCF-7 (Human Breast Cancer) | In vitro Anticancer Screen | Data not quantified | [11] |

Note: The cytotoxicity of nitriles is often significantly lower than their isothiocyanate counterparts.[10] Structure plays a key role, with longer chains or the presence of aromatic rings potentially increasing toxicity.[10]

Table 2: Antimicrobial Activity of Nitrile Compounds

| Compound/Essential Oil | Microbial Strain | Assay Type | MIC Value | Reference |

| Lepidium sativum Essential Oil (Major component: Benzyl nitrile) | Bacterial Strains | MIC Assay | 1.26–3.00 mg/mL | [7] |

| Lepidium sativum Essential Oil (Major component: Benzyl nitrile) | Fungal Strains | MIC Assay | 2.01–2.62 mg/mL | [7] |

Table 3: Enzyme Inhibition by Nitrile-Containing Drugs

| Compound | Target Enzyme | Assay Type | Ki / IC50 Value | Reference |

| Dipeptidyl nitrile derivatives | Cruzain (T. cruzi cysteine protease) | Enzyme Inhibition | Ki = 0.5 µM | [6] |

| Febuxostat | Xanthine Oxidase | Enzyme Inhibition | Not specified | [5] |

| Atirmociclib (PF-07220060) | CDK4/Cyclin D3 | Biochemical Assay | IC50 = 0.001 µM | [12] |

| Atirmociclib (PF-07220060) | CDK6/Cyclin D3 | Biochemical Assay | IC50 = 0.023 µM | [12] |

Experimental Protocols

Assessing the biological activity of long-chain nitriles requires a variety of in vitro assays. Below are detailed methodologies for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

-

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the long-chain nitrile compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[13]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13]

-

Protocol Outline:

-

Cell Culture and Treatment: Plate and treat cells with the test compound as described in the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the LDH assay reaction mixture (containing substrate and cofactor) to the supernatant in a separate 96-well plate.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and the spontaneous release control (untreated cells).

-

Caption: Figure 3. Workflow for Cytotoxicity Assessment.

Caspase Activity Assay

Caspase activation is a key indicator of apoptosis (programmed cell death). This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using synthetic substrates that release a fluorescent or colored molecule upon cleavage.[13]

-

Protocol Outline:

-

Cell Treatment: Induce apoptosis in cells by treating them with the long-chain nitrile compound for an appropriate duration.

-

Cell Lysis: Lyse the cells using a specific lysis buffer to release the intracellular contents, including caspases.

-

Substrate Addition: Add the caspase-specific fluorogenic or colorimetric substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-

Data Acquisition: Measure the resulting fluorescence or absorbance using a plate reader.

-

Analysis: Quantify the caspase activity relative to an untreated control.

-

Conclusion and Future Perspectives

Long-chain nitriles represent a versatile class of compounds with significant and diverse biological activities. The nitrile functional group is a key pharmacophore that enhances molecular interactions, improves pharmacokinetic properties, and confers metabolic stability, making it a valuable component in modern drug design.[1][3] Their activities span antimicrobial, anticancer, and enzyme inhibitory effects, driven by a range of covalent and non-covalent interactions with biological targets.

Future research should continue to explore the vast chemical space of long-chain nitriles to identify novel therapeutic agents. A deeper understanding of their structure-activity relationships (SAR) and mechanisms of action will be crucial for designing next-generation compounds with enhanced potency and selectivity. Furthermore, continued investigation into their metabolic pathways and potential for toxicity, however low, will ensure the safe development of these promising molecules into effective clinical therapies.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Dodecanenitrile: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety and handling information for dodecanenitrile (CAS No. 2437-25-4), a versatile intermediate in organic synthesis. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize risk to personnel and the environment.

Chemical and Physical Properties

This compound, also known as lauronitrile or undecyl cyanide, is a colorless to pale yellow liquid.[1][2][3] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C12H23N | [4][5] |

| Molecular Weight | 181.32 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Mild, characteristic, faint, oily, or sweet | [1][2] |

| Boiling Point | 198 °C at 100 mmHg | [6] |

| Melting Point | 4 °C | [7] |

| Flash Point | 113 °C (closed cup) | [6][8] |

| Density | 0.827 g/mL at 25 °C | [6][8] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1][3][9] |

| Refractive Index | n20/D 1.436 | [6][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][4] |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life.[1][4] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1][4] |

Hazard Pictograms:

Experimental Protocols for Toxicological Assessment

The following sections detail the methodologies for key toxicological studies, based on internationally recognized guidelines.

Acute Oral Toxicity

An acute oral toxicity study for this compound would typically follow OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure).[10]

Objective: To determine the acute oral toxicity of a substance.[10]

Methodology:

-

Test Animals: Typically, rats are used.[10]

-

Dosage: A single dose of the substance is administered orally via gavage.[11] The dose levels are chosen to produce a range of toxic effects and mortality rates.[11] A limit test at a dose of at least 2000 mg/kg body weight may be performed initially.[11]

-

Observation Period: Animals are observed for at least 14 days.[11]

-

Parameters Monitored: Observations include mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.[6][10]

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically derived dose expected to cause death in 50% of the test animals.[11]

Acute Dermal Toxicity

The assessment of acute dermal toxicity generally adheres to OECD Guideline 402 (Acute Dermal Toxicity).[12]

Objective: To assess the potential short-term hazards of a substance upon dermal exposure.[12]

Methodology:

-

Test Animals: Adult rats are commonly used.[13]

-

Preparation: The day before the test, fur is removed from the dorsal area of the animal.[13]

-

Application: The test substance is applied uniformly over a shaved area of at least 10% of the total body surface.[12][13] The area is then covered with a porous gauze dressing for a 24-hour exposure period.[12][13]

-

Observation Period: Animals are observed for at least 14 days.[12]

-

Parameters Monitored: Daily observations for signs of toxicity and mortality are recorded. Body weights are measured at least weekly. A gross necropsy is performed at the end of the study.[12]

-

Endpoint: The LD50 value is calculated to determine the dermal toxicity.[12]

Skin Irritation

Skin irritation potential is evaluated following OECD Guideline 404 (Acute Dermal Irritation/Corrosion).[1][14]

Objective: To determine the potential of a substance to cause skin irritation, including the reversibility of the effects.[14]

Methodology:

-

Test Animals: The albino rabbit is the preferred species.[1]

-

Application: A single dose of 0.5 mL (for liquids) is applied to a small area of skin (approximately 6 cm²).[1] The exposure period is 4 hours.[1]

-

Observation Period: The skin is examined for signs of erythema and edema for up to 14 days.[1]

-

Evaluation: The severity of skin lesions and their reversibility are evaluated. If the responses persist to the end of the 14-day observation period, the substance is considered an irritant.[1][2]

Aquatic Toxicity

The acute toxicity to fish is a key indicator of environmental hazard and is typically assessed using OECD Guideline 203 (Fish, Acute Toxicity Test).[3][9]

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.[3]

Methodology:

-

Test Organism: One or more fish species can be used.[3]

-

Exposure: Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours.[3][9]

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[3][9]

-

Endpoint: The LC50 (median lethal concentration) at 96 hours is determined.[9]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Use only in a well-ventilated area with appropriate exhaust ventilation.[2][5]

Storage:

-

Store away from heat, light, and incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][13]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or a face shield are required. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]

-

Skin Protection:

-

Gloves: Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

-

Protective Clothing: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

-

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[5]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][17]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus for firefighting if necessary.[2][5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Containment and Cleaning Up: Absorb with inert material (e.g., sand, earth) and dispose of as hazardous waste.[2][13] Keep in suitable, closed containers for disposal.[5]

Logical Workflows

This compound Spill Response Workflow

Caption: Workflow for handling a this compound spill.

This compound First Aid Response Sequence

Caption: First aid procedures for this compound exposure.

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. dep.nj.gov [dep.nj.gov]

- 5. dep.nj.gov [dep.nj.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. epa.gov [epa.gov]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 16. uniube.br [uniube.br]

- 17. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Dodecanenitrile: A Versatile Intermediate in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dodecanenitrile, also known as lauronitrile or 1-cyanoundecane, is a valuable and versatile intermediate in organic synthesis. Its 12-carbon aliphatic chain and terminal nitrile group provide a scaffold for the introduction of various functionalities, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in three key synthetic transformations: reduction to primary amines, conversion to ketones via Grignard reaction, and synthesis of tetrazoles.

Reduction of this compound to Dodecylamine

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Dodecylamine, the product of this compound reduction, is a precursor to surfactants, corrosion inhibitors, and various biologically active molecules. Catalytic hydrogenation is a common and efficient method for this conversion.

Application Notes

Catalytic hydrogenation of this compound offers a clean and efficient route to dodecylamine. The choice of catalyst and reaction conditions significantly influences the selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[1] Studies have shown that Raney nickel and supported ruthenium catalysts exhibit high selectivity for the formation of the primary amine.[1] The addition of ammonia or a base modifier can further suppress the formation of secondary amines.[1]

Quantitative Data

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Primary Amine Selectivity (%) | Reference |

| Raney Nickel | 125 | 10-80 | None | 93-98 | [1] |

| Ni/Al₂O₃ | 125 | 10-80 | None | ~95 | [1] |

| Ru/Al₂O₃ | 125 | 10-80 | None | ~95 | [1] |

| Rh/Al₂O₃ | 125 | 10-80 | None | <90 | [1] |

| Pd/Al₂O₃ | 125 | 10-80 | None | <80 | [1] |

| Pt/Al₂O₃ | 125 | 10-80 | None | <70 | [1] |

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound (1.0 eq)

-

Raney Nickel (catalytic amount, e.g., 5-10 wt%)

-

Anhydrous ethanol or cyclohexane (solvent)

-

Ammonia (optional, as a solution in the solvent or as a gas)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave, combine this compound and the solvent.

-

Carefully add the Raney Nickel catalyst to the mixture under an inert atmosphere.

-

If used, introduce ammonia into the reactor.

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

-

Heat the mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield crude dodecylamine.

-

Purify the product by distillation under reduced pressure.

Caption: Reduction of this compound to Dodecylamine.

Synthesis of Ketones via Grignard Reaction

The reaction of nitriles with Grignard reagents provides a powerful method for the synthesis of ketones. This reaction allows for the formation of a new carbon-carbon bond, extending the carbon skeleton and introducing a carbonyl functionality. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, yields a ketone, for instance, 2-tridecanone.

Application Notes

The Grignard reaction with nitriles proceeds in two stages. First, the nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. This intermediate is then hydrolyzed in a separate aqueous workup step to yield the ketone. It is crucial to perform the initial reaction under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Experimental Protocol: Synthesis of 2-Tridecanone from this compound

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Methyl bromide (or methyl iodide) (1.1 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

-

Aqueous acid (e.g., 1 M HCl or H₂SO₄) for workup

Procedure:

Part A: Preparation of the Grignard Reagent

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve methyl bromide in the anhydrous solvent and add it to the dropping funnel.

-

Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound and Workup

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve this compound in the anhydrous solvent and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-tridecanone by distillation under reduced pressure or column chromatography.

Caption: Synthesis of Ketones from this compound.

Synthesis of 5-Undecyl-1H-tetrazole

Tetrazoles are important heterocyclic compounds with a wide range of applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The [3+2] cycloaddition reaction between a nitrile and an azide is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles. This compound can be converted to 5-undecyl-1H-tetrazole using this methodology.

Application Notes

The reaction of this compound with sodium azide is typically catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, or a Brønsted acid. The use of a catalyst enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion. The reaction is often carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

Quantitative Data for Tetrazole Synthesis from Nitriles

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ZnBr₂ | Water | 100 | 12-48 | 80-95 | [2] |

| Silica Sulfuric Acid | DMF | Reflux | - | 72-95 | [3] |

| CuSO₄·5H₂O | DMSO | 120 | 3 | up to 100 | [4] |

| Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | Good | [5] |

Experimental Protocol: Synthesis of 5-Undecyl-1H-tetrazole

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5-2.0 eq)

-

Zinc chloride (ZnCl₂) or another suitable catalyst (catalytic to stoichiometric amounts)

-

N,N-Dimethylformamide (DMF) (solvent)

-